ethyl 2-[(2-methoxyphenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 2-[(2-methoxyphenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- A 4-oxo group at position 2.
- A 5-methyl substituent at position 3.
- A 2-[(2-methoxyphenyl)methyl] moiety at position 2.
- A 6-carboxylate ethyl ester group at position 4.
This compound is of interest due to its structural similarity to bioactive thieno[2,3-d]pyrimidines, which are known for their anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
ethyl 2-[(2-methoxyphenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-4-24-18(22)15-10(2)14-16(21)19-13(20-17(14)25-15)9-11-7-5-6-8-12(11)23-3/h5-8H,4,9H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGRSDPDBWDXNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-methoxyphenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This method leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-methoxyphenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Ethyl 2-[(2-methoxyphenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studies of heterocyclic chemistry.
Biology: It exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: The compound’s potential therapeutic applications are explored in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of functionalized polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-methoxyphenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Table 1: Structural Comparison of Thieno[2,3-d]pyrimidine Derivatives
Key Observations :
- The 2-[(2-methoxyphenyl)methyl] group in the target compound introduces steric bulk and lipophilicity compared to simpler substituents (e.g., alkylamino in or anilino in ).
- The 6-carboxylate ethyl ester is conserved in several derivatives, suggesting its role in modulating solubility and metabolic stability .
Physicochemical Properties
Table 2: Physical and Spectral Data Comparison
Key Observations :
- The target compound’s spectral profile aligns with analogues containing ester and aryl groups, though experimental data (e.g., melting point) are lacking in the current literature .
- Substituents like 3-phenyl or nitrophenyl in other derivatives significantly alter electronic properties, as evidenced by NMR shifts .
Table 3: Reported Bioactivities of Thieno[2,3-d]pyrimidine Derivatives
Key Observations :
Comparison with Analogous Syntheses
Biological Activity
Ethyl 2-[(2-methoxyphenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate, a compound characterized by its unique thieno[2,3-d]pyrimidine structure, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, antibacterial activity, and its mechanisms of action.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 370.41 g/mol. Its structure features a thieno[2,3-d]pyrimidine core substituted with ethyl and methoxy groups, which may influence its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds within the thieno[2,3-d]pyrimidine class exhibit significant anticancer properties. For instance, molecular docking studies have shown that similar compounds can inhibit key enzymes such as EGFR (Epidermal Growth Factor Receptor) and exhibit cytotoxic effects on various cancer cell lines.
Case Study: Inhibition of EGFR
A notable study demonstrated that derivatives of thieno[2,3-d]pyrimidines showed high binding affinity to EGFR tyrosine kinase. The docking scores indicated potential as anticancer agents, particularly against human colon cancer (HT29) and prostate cancer (DU145) cell lines. The MTT assay results confirmed that these compounds significantly reduced cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT29 | 15.4 | EGFR inhibition |
| DU145 | 12.7 | Induction of apoptosis |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. A study reported that thieno[2,3-d]pyrimidine derivatives exhibited antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.
Minimum Inhibitory Concentration (MIC)
The MIC for the compound was determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 256 |
| S. aureus | 256 |
These results suggest that the compound possesses moderate antibacterial activity, which may be attributed to its ability to disrupt bacterial cell wall synthesis or function.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular proliferation and survival pathways.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways.
- Antibacterial Mechanisms : It may interfere with bacterial metabolism or structural integrity.
Q & A
Q. Table 1: Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | Monoclinic, | |
| Dihedral angle (core vs. aryl) | 80.94(7)° | |
| Hydrogen bond (C–H···O) | 2.45 Å, 158° |
Q. Table 2: Synthetic Optimization via DoE
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Reflux time | 8–10 hours | +15% |
| Solvent ratio (AcOH:AcO) | 1:1 | +20% |
| Catalyst (NaOAc) | 1.5 g | +10% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
